N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide is a complex organic compound featuring a trifluoromethyl group, a methoxyphenyl group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring and subsequent functionalization. One common approach involves the reaction of 4-methoxyphenylacetic acid with an appropriate amine to form the corresponding amide. This intermediate is then cyclized to form the pyrrolidinone ring. The trifluoromethyl group is introduced through a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the carbonyl group can produce a hydroxyl-substituted pyrrolidinone derivative.
Scientific Research Applications
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials with unique properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group may contribute to binding affinity and specificity, while the pyrrolidinone ring provides structural stability .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)acetamide
- N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)propionamide
Uniqueness
Compared to similar compounds, N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group significantly enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-27-14-8-6-13(7-9-14)24-11-12(10-17(24)25)23-18(26)15-4-2-3-5-16(15)19(20,21)22/h2-9,12H,10-11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFGATRJKCQGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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